molecular formula C7H12Cl2N2O B7451208 6-(aminomethyl)-5-methyl-1,2-dihydropyridin-2-onedihydrochloride

6-(aminomethyl)-5-methyl-1,2-dihydropyridin-2-onedihydrochloride

Cat. No.: B7451208
M. Wt: 211.09 g/mol
InChI Key: LAIBKWJEKSROMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(aminomethyl)-5-methyl-1,2-dihydropyridin-2-onedihydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an aminomethyl group and a dihydropyridinone core. Its properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)-5-methyl-1,2-dihydropyridin-2-onedihydrochloride typically involves the aminomethylation of a precursor compound. One common method is the reaction of 5-methyl-1,2-dihydropyridin-2-one with formaldehyde and a secondary amine, such as piperidine, under acidic conditions. This reaction proceeds through the formation of an iminium ion intermediate, which then undergoes nucleophilic attack by the amine to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(aminomethyl)-5-methyl-1,2-dihydropyridin-2-onedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the dihydropyridinone core to a fully saturated pyridinone.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated pyridinones. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

6-(aminomethyl)-5-methyl-1,2-dihydropyridin-2-onedihydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(aminomethyl)-5-methyl-1,2-dihydropyridin-2-onedihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. Additionally, the dihydropyridinone core can interact with hydrophobic pockets, enhancing binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • Substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids

Uniqueness

6-(aminomethyl)-5-methyl-1,2-dihydropyridin-2-onedihydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets, making it valuable for specialized applications in research and industry .

Biological Activity

6-(aminomethyl)-5-methyl-1,2-dihydropyridin-2-onedihydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This compound features an aminomethyl group attached to a dihydropyridinone core, which is significant for its interactions with biological targets.

Chemical Structure and Properties

The compound's IUPAC name is 6-(aminomethyl)-5-methyl-1H-pyridin-2-one; dihydrochloride, with the molecular formula C7H10N2O2HClC_7H_{10}N_2O\cdot 2HCl and a molecular weight of approximately 196.25 g/mol. The structure can be represented as follows:

InChI InChI 1S C7H10N2O 2ClH c1 5 2 3 7 10 9 6 5 4 8 h2 3H 4 8H2 1H3 H 9 10 2 1H\text{InChI }\text{InChI 1S C7H10N2O 2ClH c1 5 2 3 7 10 9 6 5 4 8 h2 3H 4 8H2 1H3 H 9 10 2 1H}

This compound is typically available as a dihydrochloride salt, which enhances its solubility and stability in various solvents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The aminomethyl group can form hydrogen bonds with active sites on enzymes or receptors, thereby modulating their activity. Additionally, the dihydropyridinone core allows for interaction with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Enzyme Inhibition Studies

Research has indicated that this compound exhibits inhibitory effects on various enzymes. For example, studies have shown that it can act as a competitive inhibitor for certain kinases involved in signal transduction pathways. The inhibition of these enzymes can lead to altered cellular responses and has potential implications in treating diseases such as cancer and neurodegenerative disorders.

Case Studies

  • Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. This was attributed to its ability to upregulate antioxidant enzyme expression and inhibit pro-apoptotic signaling pathways.
  • Antitumor Activity : In vitro assays revealed that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of cell cycle arrest and apoptosis through the activation of caspase pathways.
  • Anti-inflammatory Properties : Another study highlighted its potential to reduce inflammation markers in macrophages stimulated by lipopolysaccharides (LPS). The compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Summary of Biological Activities

Biological ActivityEffectReference
Enzyme InhibitionCompetitive inhibition of kinases
NeuroprotectionUpregulation of antioxidant enzymes
Antitumor ActivityInduction of apoptosis in cancer cells
Anti-inflammatoryReduction of cytokine production

Research Applications

The compound has several applications across different fields:

  • Medicinal Chemistry : It serves as a lead compound for designing new therapeutics targeting neurological disorders and cancers.
  • Biochemistry : Used in enzyme activity assays to study the effects on metabolic pathways.
  • Pharmaceutical Development : Potential use as an active pharmaceutical ingredient (API) in drug formulations.

Properties

IUPAC Name

6-(aminomethyl)-5-methyl-1H-pyridin-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c1-5-2-3-7(10)9-6(5)4-8;;/h2-3H,4,8H2,1H3,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIBKWJEKSROMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)C=C1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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